molecular formula C16H18N4O2 B11780320 6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine

6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B11780320
M. Wt: 298.34 g/mol
InChI Key: PYMWUDCVPCIVTG-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves the formation of the triazole ring followed by the introduction of the methoxy and propoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various pathways. This compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and propoxy groups with the triazole ring makes it a versatile compound for various applications .

Biological Activity

6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Structure and Synthesis

This compound belongs to the class of benzo[d][1,2,3]triazoles, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H17N5O\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}

The synthesis typically involves the reaction of appropriate phenolic compounds with hydrazine derivatives, followed by cyclization to form the triazole ring.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,2,3]triazole exhibit significant anticancer properties. In vitro assays using human cancer cell lines showed that this compound inhibited cell proliferation effectively. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)10.0
HeLa (Cervical)15.0

The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. In particular, it has been tested against:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These results indicate that this compound could be a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research suggests neuroprotective properties as well. In models of oxidative stress-induced neurotoxicity, the compound demonstrated significant protective effects:

Treatment Concentration (µM)Cell Viability (%)Reference
180
1095

Mechanistically, it is suggested that the compound may inhibit oxidative stress markers and promote neurotrophic factor expression.

Case Studies

  • Case Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on various cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner and induced apoptosis as confirmed by flow cytometry analysis.
  • Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a notable reduction in infection severity after treatment with the compound compared to controls.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

6-methoxy-2-(4-propoxyphenyl)benzotriazol-5-amine

InChI

InChI=1S/C16H18N4O2/c1-3-8-22-12-6-4-11(5-7-12)20-18-14-9-13(17)16(21-2)10-15(14)19-20/h4-7,9-10H,3,8,17H2,1-2H3

InChI Key

PYMWUDCVPCIVTG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)OC)N

Origin of Product

United States

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